![molecular formula C17H23NO3 B1428721 9,10-Dihydroxy-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one CAS No. 89929-27-1](/img/structure/B1428721.png)
9,10-Dihydroxy-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one
Description
Systematic IUPAC Nomenclature and Structural Classification
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 9,10-dihydroxy-3-isobutyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one. This nomenclature reflects the compound's complex polycyclic structure, which incorporates both pyrido and isoquinoline ring systems in a fused arrangement. The systematic name precisely describes the substitution pattern, with dihydroxy groups positioned at the 9 and 10 positions of the aromatic ring, and an isobutyl side chain attached at position 3 of the heterocyclic framework.
The structural classification of this compound places it within the broader category of tetrahydroisoquinoline derivatives, specifically as a member of the pyrido[2,1-a]isoquinoline family. The compound exhibits a unique bicyclic fusion pattern where the pyridine ring is fused to an isoquinoline system through a [2,1-a] arrangement, creating a tricyclic scaffold. The molecular formula C17H23NO3 indicates the presence of seventeen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and three oxygen atoms, with a molecular weight of 289.37 grams per mole. The structural framework includes multiple stereocenters and conformationally flexible regions, contributing to its complex three-dimensional architecture.
The compound's structural classification extends to its recognition as a benzoquinolizin derivative, as evidenced by the alternative systematic name 2H-Benzo[a]quinolizin-2-one, 1,3,4,6,7,11b-hexahydro-9,10-dihydroxy-3-(2-methylpropyl)-. This classification emphasizes the compound's relationship to the quinolizidine alkaloid family, highlighting its potential biological significance. The presence of the ketone functionality at position 2 and the two phenolic hydroxyl groups creates a distinctive pharmacophore that contributes to the compound's chemical reactivity and potential therapeutic applications.
Nomenclature Aspect | Details |
---|---|
IUPAC Name | 9,10-dihydroxy-3-isobutyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one |
Alternative IUPAC | 2H-Benzo[a]quinolizin-2-one, 1,3,4,6,7,11b-hexahydro-9,10-dihydroxy-3-(2-methylpropyl)- |
Molecular Formula | C17H23NO3 |
Molecular Weight | 289.37 g/mol |
Ring System | Tricyclic pyrido[2,1-a]isoquinoline |
Functional Groups | Ketone, two phenolic hydroxyls, alkyl substituent |
Alternative Nomenclatural Representations in Heterocyclic Chemistry
The compound exhibits significant nomenclatural diversity across different chemical databases and literature sources, reflecting the complexity inherent in naming polycyclic heterocyclic systems. One prominent alternative representation is 2-Oxo-3-isobutyl-9,10-dihydroxy-1,2,3,4,6,7-hexahydro-11bH-benzochinolizin, which emphasizes the ketone functionality through the "oxo" prefix and utilizes the German-influenced "chinolizin" terminology for the quinolizidine core. This nomenclatural variant is particularly common in European chemical literature and pharmaceutical patents, where traditional naming conventions often persist alongside modern IUPAC recommendations.
Another significant nomenclatural representation found in pharmaceutical contexts is "Deutetrabenazine Advanced intermediate (n-1)", which identifies the compound's role as a synthetic precursor in the preparation of deutetrabenazine. This functional nomenclature, while not systematic in nature, provides critical information about the compound's synthetic utility and its position within pharmaceutical manufacturing processes. The designation as an "advanced intermediate" indicates that this compound represents a late-stage synthetic intermediate, requiring only minimal additional transformations to reach the final active pharmaceutical ingredient.
The compound is also referenced using the simplified name "9,10-Dihydroxy-3-isobutyl-3,4,6,7-tetrahydropyrido[2,1-a]isoquinolin-2(11bH)-one", which maintains the essential structural information while providing a more concise representation. This abbreviated form is frequently encountered in chemical catalogs and commercial databases, where space constraints necessitate more compact nomenclature. Additionally, the compound appears under the designation "Carotene Impurity 9" in certain analytical chemistry contexts, indicating its potential occurrence as an impurity in carotenoid synthesis or processing.
The diverse nomenclatural landscape for this compound reflects the evolving nature of chemical nomenclature, particularly for complex heterocyclic systems where multiple valid naming approaches may coexist. The International Chemical Identifier (InChI) system provides a unique, unambiguous representation: InChI=1S/C17H23NO3/c1-10(2)5-12-9-18-4-3-11-6-16(20)17(21)7-13(11)14(18)8-15(12)19/h6-7,10,12,14,20-21H,3-5,8-9H2,1-2H3. This standardized format ensures consistent identification across all chemical databases and computational systems, overcoming the ambiguities that can arise from traditional nomenclature systems.
Alternative Name Type | Representative Example | Context of Use |
---|---|---|
German-influenced | 2-Oxo-3-isobutyl-9,10-dihydroxy-1,2,3,4,6,7-hexahydro-11bH-benzochinolizin | European literature |
Functional designation | Deutetrabenazine Advanced intermediate (n-1) | Pharmaceutical manufacturing |
Abbreviated systematic | 9,10-Dihydroxy-3-isobutyl-3,4,6,7-tetrahydropyrido[2,1-a]isoquinolin-2(11bH)-one | Chemical catalogs |
Impurity designation | Carotene Impurity 9 | Analytical chemistry |
Computational identifier | HKXSWCIZVQFEQQ-UHFFFAOYSA-N (InChI Key) | Database systems |
Propriétés
IUPAC Name |
9,10-dihydroxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-10(2)5-12-9-18-4-3-11-6-16(20)17(21)7-13(11)14(18)8-15(12)19/h6-7,10,12,14,20-21H,3-5,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXSWCIZVQFEQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Activité Biologique
9,10-Dihydroxy-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one (CAS Number: 89929-27-1) is a complex organic compound with a distinctive pyridoisoquinoline structure. This compound has gained attention in medicinal chemistry due to its potential biological activities, including neuroprotective effects and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
The molecular formula of this compound is C17H23NO3 with a molecular weight of approximately 289.37 g/mol. Below is a summary of its key physical properties:
Property | Value |
---|---|
Density | 1.2 ± 0.1 g/cm³ |
Boiling Point | 483.4 ± 45.0 °C |
Melting Point | 195 °C |
Flash Point | 246.1 ± 28.7 °C |
LogP | 2.40 |
Neuroprotective Effects
Research indicates that compounds structurally related to this compound exhibit neuroprotective properties. These effects are particularly relevant in conditions such as neurodegenerative diseases where oxidative stress plays a significant role in neuronal damage. The compound's ability to modulate neurotransmitter levels may contribute to its neuroprotective capabilities.
Anticancer Properties
Pyridoisoquinoline derivatives have been studied for their anticancer potential. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms:
- Inhibition of cell cycle progression : Similar compounds have shown the ability to arrest the cell cycle at different phases.
- Induction of apoptosis : Evidence suggests that this compound may promote programmed cell death in cancer cells.
Study on Neuroprotective Effects
A study conducted on similar pyridoisoquinoline derivatives demonstrated their ability to reduce neuronal apoptosis in models of oxidative stress. The results indicated that these compounds could enhance cell viability and reduce markers of oxidative damage.
Anticancer Research
In vitro assays using cancer cell lines exposed to varying concentrations of the compound showed dose-dependent inhibition of cell growth. The mechanism was linked to the modulation of signaling pathways involved in apoptosis and cell proliferation.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The compound is structurally and functionally distinct from other tetrahydroisoquinoline derivatives. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Differences and Implications
Isobutyl vs. Ethyl/Phenyl: The isobutyl group in the target compound balances lipophilicity and steric bulk, optimizing pharmacokinetics. Ethyl or phenyl substituents in analogs (e.g., 1i, trans-1g) may alter metabolic stability .
Synthetic Accessibility :
- The target compound is synthesized via demethylation of TBZ (49% yield) , whereas TBZ itself is prepared via photoredox annulation (73–86% yield) . Lower yields in analogs (e.g., trans-1g at 18%) reflect challenges in steric control during redox-annulation .
Biological Targets: The pyrido[2,1-a]isoquinolinone core in the target compound and TBZ derivatives primarily targets VMAT2, critical for dopamine depletion . Pyrazino[2,1-a]isoquinolinone derivatives (e.g., Compound 1) inhibit NLRP3 inflammasome, highlighting scaffold-dependent divergence in therapeutic applications .
Spectroscopic Differentiation :
- Carbonyl Signals : The target compound’s ketone at C2 resonates at δ 209.7 , while TBZ derivatives show δ 213.0–214.4 due to electronic effects of methoxy groups .
- Aromatic Protons : Methoxy analogs (e.g., 1i) exhibit downfield-shifted aromatic protons (δ 6.59–7.43) compared to dihydroxy derivatives (δ 7.11–7.21) .
Q & A
Basic: What are the key synthetic methodologies for preparing 9,10-Dihydroxy-3-isobutyl derivatives, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step organic reactions, including cyclization, functional group modifications, and purification via crystallization. Key steps include:
- Reaction Optimization : Refluxing precursors in ethanol or dry benzene under controlled temperatures (e.g., 80–100°C) to ensure high yields (75–85%) .
- Purification : Isolation of intermediates via vacuum filtration and crystallization from solvents like dimethyl sulfoxide (DMSO) or ethanol .
- Analytical Validation : Confirmation of intermediate structures using nuclear magnetic resonance (NMR; , ) and infrared (IR) spectroscopy to track functional groups (e.g., C≡N at 2179 cm) .
Advanced: How can contradictions in crystallographic data for pyrido-isoquinolinone derivatives be resolved?
Answer:
Discrepancies in crystallographic parameters (e.g., bond lengths, angles) require rigorous validation:
- Data Quality : Ensure a high data-to-parameter ratio (>12:1) and low R-factors (<0.05) to minimize errors .
- Supplementary Analysis : Cross-reference with temperature-dependent studies (e.g., data collected at 100 K) to account for thermal motion artifacts .
- Software Validation : Use programs like SHELX for refining hydrogen atom positions and validating displacement parameters .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- NMR Spectroscopy : NMR identifies proton environments (e.g., isoquinoline protons at δ 2.90–4.33 ppm), while NMR confirms carbonyl (C=O) and aromatic carbons .
- IR Spectroscopy : Detects functional groups like hydroxyl (-OH, ~3200 cm) and ketones (C=O, ~1700 cm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., 317.42 g/mol for related analogs) .
Advanced: How can molecular docking studies predict interactions between this compound and enzymes like DPP-IV?
Answer:
- Structural Basis : Use X-ray diffraction data (e.g., PDB ID for DPP-IV complex at 2.8 Å resolution) to model binding pockets .
- Docking Software : Tools like AutoDock Vina simulate ligand-enzyme interactions, focusing on hydrogen bonding with residues like Ser630 or Tyr547 .
- Validation : Compare predicted binding affinities with experimental IC values from enzymatic assays .
Advanced: What strategies improve synthetic yield in multi-step reactions for this compound?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Temperature Control : Gradual heating (e.g., 60°C to reflux) prevents decomposition of heat-sensitive groups like methoxy (-OCH) .
- Step Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, ensuring intermediates are purified before proceeding .
Advanced: How do stereochemical variations (e.g., R/S configurations) impact biological activity?
Answer:
- Crystallographic Analysis : Single-crystal X-ray studies resolve absolute configurations (e.g., 3R,11bR vs. 3S,11bS) and correlate with activity .
- Bioactivity Assays : Enantiomer-specific testing (e.g., using chiral HPLC) reveals differences in binding to targets like serotonin receptors .
- Computational Modeling : Density functional theory (DFT) calculates energy barriers for stereoisomer interconversion .
Basic: What is the role of the isobutyl group in the compound’s stability and solubility?
Answer:
- Steric Effects : The bulky isobutyl group reduces conformational flexibility, enhancing crystalline stability .
- Solubility : Hydrophobic isobutyl chains decrease aqueous solubility but improve lipid bilayer penetration in cellular assays .
- Synthetic Handling : Isobutyl bromide precursors require anhydrous conditions to prevent hydrolysis during coupling reactions .
Advanced: How are polymorphic forms of this compound characterized and controlled?
Answer:
- X-ray Powder Diffraction (XRPD) : Distinguishes polymorphs by unique diffraction patterns (e.g., differences in 2θ angles) .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points and phase transitions (e.g., hydrate vs. anhydrous forms) .
- Crystallization Conditions : Adjusting solvent polarity (e.g., water:ethanol ratios) selectively nucleates desired polymorphs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.